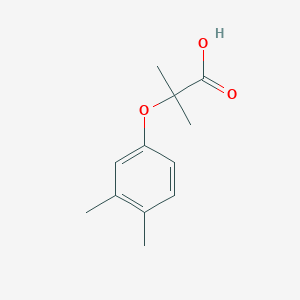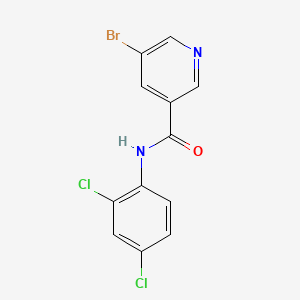![molecular formula C18H21ClN4O2S B2931231 8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 373375-79-2](/img/structure/B2931231.png)
8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound characterized by its purine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry to streamline synthesis and improve yield. Key parameters include temperature control and reagent concentration, ensuring optimal reaction conditions for large-scale production.
化学反応の分析
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: Converts the butyl sulfanyl group into sulfoxide or sulfone derivatives.
Reduction: Modifies functional groups to increase stability or reactivity.
Substitution: Enables the exchange of substituents on the purine core.
Common Reagents and Conditions: Typical reagents for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum-based catalysts for facilitating substitutions.
Major Products
Oxidized derivatives: Sulfoxides or sulfones.
Reduced derivatives: More stable, less reactive forms.
Substituted products: Variants with different functional groups attached.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a model for studying nucleophilic substitution and aromatic electrophilic substitution due to its reactive sites.
Biology: Biologically, it could be explored for its interactions with proteins and enzymes, providing insights into molecular docking and ligand binding.
Medicine: In medicine, researchers might investigate its potential as a pharmacological agent, particularly in targeting specific pathways or receptors.
Industry: Industrially, its unique reactivity makes it a candidate for developing novel materials or chemical intermediates.
作用機序
Molecular Targets and Pathways: The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The butyl sulfanyl and chlorophenyl methyl groups may play a crucial role in binding affinity and specificity.
Molecular Pathways: Its effects could be mediated through pathways that involve oxidative stress response, signal transduction, or metabolic regulation.
類似化合物との比較
Comparison
Similar Compounds
Adenine derivatives: Known for their role in nucleic acids and energy transfer.
Caffeine and theophylline: Similar in structure but differ in biological activity and application.
特性
IUPAC Name |
8-butan-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-5-11(2)26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)10-12-8-6-7-9-13(12)19/h6-9,11H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACVNNGTYFYLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2931148.png)



![5-Ethyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2931155.png)
![7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2931156.png)
![2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2931160.png)


![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)
![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
